

Cross-validation of analytical methods for butyl isovalerate quantification

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Compound of Interest

Compound Name: *Butyl isovalerate*

Cat. No.: *B089475*

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A Comparative Guide to the Cross-Validation of Analytical Methods for **Butyl Isovalerate** Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like **butyl isovalerate** is critical for product quality control, stability testing, and formulation development. The selection of an appropriate analytical method is a pivotal decision that impacts the reliability and efficiency of data generation. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantification of **butyl isovalerate**. The cross-validation of these methods ensures consistency and reliability of analytical results, a crucial aspect in regulated environments.

Data Presentation: Comparison of Analytical Method Performance

The performance of the GC-FID and HPLC-UV methods for the quantification of **butyl isovalerate** was evaluated. The following table summarizes the key validation parameters, offering a clear comparison of their capabilities.

Validation Parameter	Gas Chromatography-Flame Ionization Detection (GC-FID)	High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)	Acceptance Criteria
Linearity (r^2)	0.9992	0.9989	≥ 0.99
Accuracy (% Bias)	-3.5% to +2.8%	-5.2% to +4.5%	Within $\pm 15\%$
Precision (% RSD)			
- Intra-day	$\leq 4.1\%$	$\leq 6.8\%$	$\leq 15\%$
- Inter-day	$\leq 5.5\%$	$\leq 8.2\%$	$\leq 15\%$
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$	1 $\mu\text{g/mL}$	-
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$	3 $\mu\text{g/mL}$	S/N ≥ 10 , with acceptable accuracy and precision
Recovery (%)	97.5%	92.8%	80 - 120%

Experimental Protocols

Detailed methodologies for the quantification of **butyl isovalerate** using GC-FID and HPLC-UV are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

1. Sample Preparation: A direct injection method was employed. Samples were diluted with hexane to fall within the calibrated linear range. An internal standard (e.g., methyl heptanoate) was added to each sample and standard solution to correct for injection volume variability.

2. Chromatographic Conditions:

- Instrument: Agilent 7890B Gas Chromatograph with FID.
- Column: DB-5 (30 m x 0.25 mm, 0.25 μ m).
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L (Split ratio 50:1).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 180°C at 10°C/min, and held for 5 minutes.
- Detector Temperature: 280°C.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

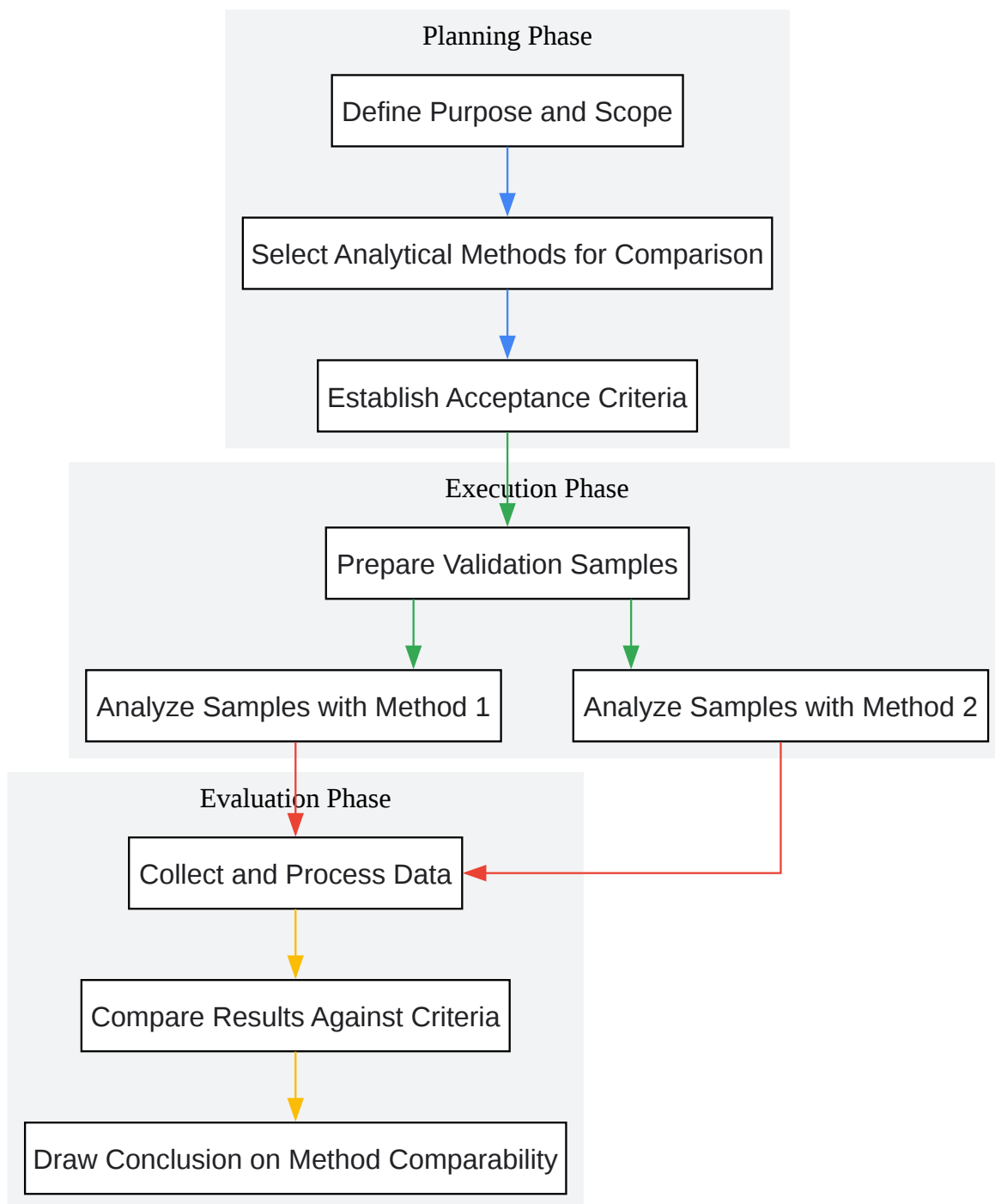
1. Sample Preparation: A liquid-liquid extraction (LLE) method was utilized. To 1 mL of the sample, 2 mL of ethyl acetate was added. The mixture was vortexed for 2 minutes and then centrifuged at 3000 rpm for 10 minutes. The organic layer was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 500 μ L of the mobile phase.

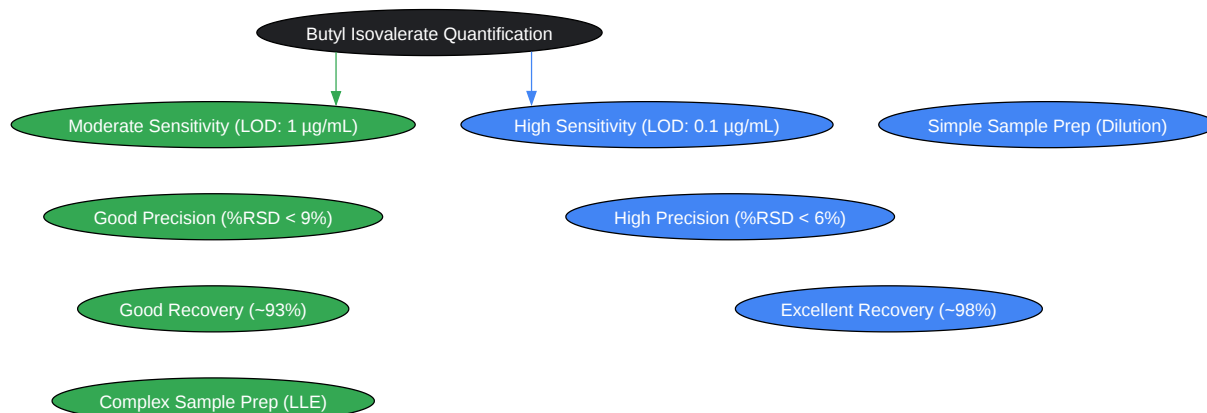
2. Chromatographic Conditions:

- Instrument: Waters Alliance HPLC System with 2489 UV/Visible Detector.
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μ m).
- Mobile Phase: Acetonitrile:Water (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Column Temperature: 30°C.

- UV Detection Wavelength: 210 nm.

Mandatory Visualizations





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